Triacsin C

Übersicht

Beschreibung

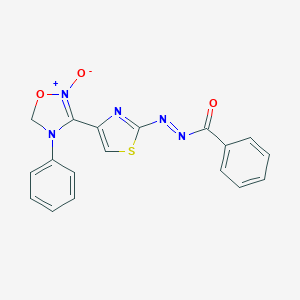

Triacsin C ist eine natürlich vorkommende Verbindung, die aus dem Bakterium Streptomyces aureofaciens isoliert wurde. Es ist bekannt für seine starken inhibitorischen Wirkungen auf die langkettige Fettsäure-Acyl-CoA-Synthetase, ein Enzym, das für den Lipidstoffwechsel unerlässlich ist. This compound wurde ausgiebig auf seine Fähigkeit untersucht, in den Lipidstoffwechsel einzugreifen, was es zu einem wertvollen Werkzeug in der biochemischen und medizinischen Forschung macht .

Wissenschaftliche Forschungsanwendungen

Triacsin C has a wide range of scientific research applications:

Chemistry: Used as a tool to study lipid metabolism and enzyme inhibition.

Biology: Investigated for its effects on cellular lipid droplets and mitochondrial function.

Medicine: Explored for its potential therapeutic effects in treating metabolic disorders and diseases such as non-alcoholic fatty liver disease.

Industry: Utilized in the development of new drugs and biochemical assays

Wirkmechanismus

Target of Action

Triacsin C is a potent inhibitor of long-chain fatty acyl CoA synthetase . The primary targets of this compound are Acyl-CoA synthetase long-chain family member 4 (ACSL4) and non-specific long-chain acyl-coenzyme A synthetase . ACSL4 esterifies polyunsaturated fatty acids (PUFAs), which is essential to trigger ferroptosis, and is suggested as a key gene in the pathogenesis of several neurological diseases .

Mode of Action

This compound interacts with its targets by suppressing ACSL activity . It blocks β-cell apoptosis, induced by fatty acids (lipoapoptosis) in a rat model of obesity . In addition, it blocks the de novo synthesis of triglycerides, diglycerides, and cholesterol esters, thus interfering with lipid metabolism .

Biochemical Pathways

This compound affects the lipid metabolism pathway. It inhibits the synthesis of cholesteryl ester and triacylglycerol, leading to a reduction of lipid droplets . It also enhances the β-oxidation efficiency, electron transport chain capacity, and degree of coupling .

Pharmacokinetics

It’s known that this compound can be orally administered

Result of Action

This compound’s action results in a reduction of lipid droplets in a concentration-dependent manner . It also increases the mitochondrial amount and markedly improves mitochondrial metabolism . At higher concentrations, this compound can induce cell death by necrosis and/or apoptosis through mechanisms associated with mitochondrial permeability transition pore opening .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of fatty acids and the concentration of the compound itself . .

Biochemische Analyse

Biochemical Properties

Triacsin C plays a significant role in biochemical reactions, particularly those involving lipid metabolism . It interacts with enzymes such as acyl-CoA synthetase , inhibiting the synthesis of cholesteryl ester and triacylglycerol . This interaction leads to a reduction of lipid droplets in cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of certain lipids, thereby disrupting critical cellular processes such as lipid storage, membrane structure formation, and energy production . In primary rat hepatocytes, for example, this compound has been shown to reduce lipid droplet formation and induce mitochondrial biogenesis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to and inhibition of acyl-CoA synthetase . This prevents the synthesis of acyl-CoA, a key molecule in lipid metabolism . The inhibition of acyl-CoA synthetase disrupts the synthesis of esterified lipids such as triacylglycerol, leading to a reduction in lipid droplets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in primary rat hepatocytes, treatment with this compound at concentrations lower than the IC50 for lipid droplet formation led to a concentration-dependent decrease in lipid droplet number .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, when orally administered to low-density lipoprotein receptor-knockout mice at a dosage of 10 mg/kg/day, this compound significantly reduced atherosclerotic areas in the aorta and hearts .

Metabolic Pathways

This compound is involved in lipid metabolism pathways. It interacts with enzymes such as acyl-CoA synthetase, which activates fatty acids to produce acyl-CoA . Acyl-CoA then undergoes β-oxidation and participates in the synthesis of esterified lipids .

Subcellular Localization

Considering its inhibitory effects on acyl-CoA synthetase, it is likely that it localizes to areas of the cell where this enzyme is active, such as the endoplasmic reticulum .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Triacsin C kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Bildung einer 11-Kohlenstoff-Alkenylkette mit einer gemeinsamen N-Hydroxytriazen-Gruppierung am Terminus umfassen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

- Bildung der Alkenylkette durch eine Reihe von Kupplungsreaktionen.

- Einführung der N-Hydroxytriazengruppe durch Nitrosylierungsreaktionen.

- Reinigung des Endprodukts unter Verwendung chromatographischer Techniken .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound erfolgt durch Fermentation von Streptomyces aureofaciens-Kulturen unter kontrollierten Bedingungen. Die Verbindung wird dann aus der Kulturbrühe extrahiert und unter Verwendung verschiedener chromatographischer Methoden gereinigt .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Alkenylkette oder die N-Hydroxytriazengruppe modifizieren.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören oxidierte Derivate, reduzierte Formen von this compound und substituierte Analoga mit verschiedenen funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Werkzeug zur Untersuchung des Lipidstoffwechsels und der Enzyminhibition eingesetzt.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Lipidtröpfchen und die Mitochondrienfunktion.

Medizin: Auf seine möglichen therapeutischen Wirkungen bei der Behandlung von Stoffwechselstörungen und Krankheiten wie nichtalkoholischer Fettlebererkrankung untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente und biochemischer Assays eingesetzt

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die langkettige Fettsäure-Acyl-CoA-Synthetase hemmt, ein Enzym, das für die Aktivierung von Fettsäuren verantwortlich ist. Diese Hemmung stört die Synthese von Triglyceriden, Diglyceriden und Cholesterinestern, was zu einer Verringerung der Lipidtröpfchen in den Zellen führt. Die Verbindung induziert auch die mitochondriale Biogenese und verstärkt die β-Oxidation, was zu ihren Gesamteffekten auf den Lipidstoffwechsel beiträgt .

Analyse Chemischer Reaktionen

Types of Reactions

Triacsin C undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the alkenyl chain or the N-hydroxytriazene group.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted analogs with different functional groups .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Triacsin A: Ein weiteres Mitglied der Triacsin-Familie mit ähnlichen inhibitorischen Wirkungen auf die langkettige Fettsäure-Acyl-CoA-Synthetase.

Triacsin B: Teilt strukturelle Ähnlichkeiten mit Triacsin C und zeigt vergleichbare biologische Aktivitäten.

Triacsin D: Hemmt ebenfalls die langkettige Fettsäure-Acyl-CoA-Synthetase und wird in ähnlichen Forschungsanwendungen eingesetzt

Einzigartigkeit

This compound ist aufgrund seiner spezifischen inhibitorischen Wirkungen auf die langkettige Fettsäure-Acyl-CoA-Synthetase und seiner Fähigkeit, den Lipidstoffwechsel zu modulieren, ohne andere Stoffwechselwege signifikant zu beeinflussen, einzigartig. Diese Spezifität macht es zu einem wertvollen Werkzeug für die Untersuchung lipidbezogener Prozesse und die Entwicklung gezielter Therapien .

Eigenschaften

CAS-Nummer |

76896-80-5 |

|---|---|

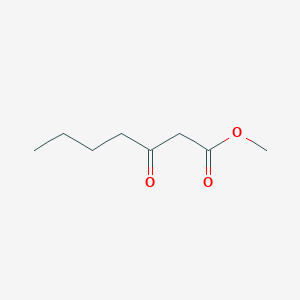

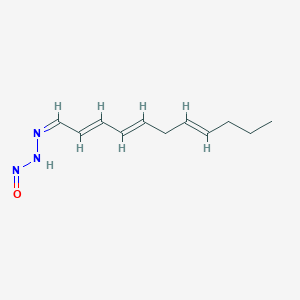

Molekularformel |

C11H17N3O |

Molekulargewicht |

207.27 g/mol |

IUPAC-Name |

N-[(Z)-[(2E,4E,7E)-undeca-2,4,7-trienylidene]amino]nitrous amide |

InChI |

InChI=1S/C11H17N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,7-11H,2-3,6H2,1H3,(H,13,15)/b5-4+,8-7+,10-9+,12-11- |

InChI-Schlüssel |

NKTGCVUIESDXPU-HFBNSHRLSA-N |

SMILES |

CCCC=CCC=CC=CC=NNN=O |

Isomerische SMILES |

CCC/C=C/C/C=C/C=C/C=N\NN=O |

Kanonische SMILES |

CCCC=CCC=CC=CC=NNN=O |

Aussehen |

White to Off-White powder |

Key on ui other cas no. |

76896-80-5 |

Synonyme |

1-hydroxy-3-(2',4',7'-undecatrienylidine)triazene triacsin C WS 1228A WS-1228A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Triacsin C?

A1: this compound is a potent and specific inhibitor of long-chain acyl-CoA synthetases (ACSLs) [, , , , ]. These enzymes play a crucial role in cellular lipid metabolism by catalyzing the conversion of long-chain fatty acids to their corresponding acyl-CoA esters, which are essential for various metabolic pathways, including triglyceride synthesis, phospholipid synthesis, and energy production [, ].

Q2: How does this compound exert its inhibitory effect on ACSLs?

A2: this compound acts as a competitive inhibitor of ACSLs, meaning it competes with long-chain fatty acids for binding at the active site of the enzyme [, ]. This competition effectively blocks the formation of acyl-CoAs, thereby disrupting downstream lipid metabolism [, ].

Q3: What are the downstream consequences of ACSL inhibition by this compound?

A3: Inhibition of ACSLs by this compound has been shown to induce a wide range of effects on cellular processes, including:

- Reduced triglyceride synthesis and lipid droplet accumulation: this compound effectively inhibits the incorporation of fatty acids into triglycerides, leading to a decrease in triglyceride levels and a reduction in the size and number of lipid droplets within cells [, , , ].

- Inhibition of cholesterol ester synthesis: this compound, by limiting the availability of acyl-CoAs, also disrupts cholesterol ester synthesis, further contributing to alterations in lipid homeostasis [, ].

- Induction of apoptosis: Studies have shown that this compound can trigger apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent [, , ].

- Impaired viral assembly: Research suggests that this compound disrupts the assembly of certain viruses, such as hepatitis C virus (HCV), which rely on host lipid metabolism for their replication cycle [].

- Modulation of inflammatory responses: this compound has been shown to exhibit anti-inflammatory effects, possibly by interfering with the production of inflammatory mediators [, ].

- Altered gene expression: Treatment with this compound can affect the expression of genes involved in various cellular processes, including those related to cell survival, apoptosis, and lipid metabolism [, ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C22H35N3O2, and its molecular weight is 373.54 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided abstracts do not offer detailed spectroscopic data, they confirm this compound's structure and highlight the importance of its N-hydroxytriazene moiety and adjacent unsaturation for its inhibitory activity against ACSLs []. Detailed spectroscopic data might be found in other research publications focused on its structural characterization.

Q6: Has this compound shown efficacy in in vitro and in vivo models?

A6: Yes, this compound has demonstrated promising effects in both in vitro and in vivo models:

- In vitro:

- It potently inhibits ACSL activity in various cell lines, including those derived from humans, rats, and mice [, , , ].

- It reduces lipid accumulation and foam cell formation in macrophages [, ].

- It enhances the efficacy of anti-cancer drugs like etoposide in glioma cells [].

- It induces apoptosis in various cancer cell lines [, , ].

- In vivo:

Q7: Are there any known mechanisms of resistance to this compound?

A8: One study showed that overexpression of ACSL5, an isoform of ACSL that is relatively resistant to this compound, can confer resistance to the compound's pro-apoptotic effects in glioma cells []. This finding suggests that upregulation of this compound-resistant ACSL isoforms might be one mechanism of resistance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate](/img/structure/B126742.png)

![11h-Benz[bc]aceanthrylene](/img/structure/B126747.png)

![5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B126750.png)

![4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride](/img/structure/B126757.png)

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride](/img/structure/B126764.png)